![molecular formula C24H17Cl3N2OS B2722090 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 478079-34-4](/img/structure/B2722090.png)
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a compound that has been studied for its potential applications in scientific research. It is a type of oxime, which is an organic compound that contains a carbon-oxygen double bond with a nitrogen atom attached to the oxygen atom. This compound is of interest due to its potential to be used as a reagent in chemical synthesis and its ability to bind to proteins in biological systems. We will also discuss potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Quinoline derivatives, including compounds similar to "2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime," have been utilized in various synthetic applications. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines (Otto Meth-Cohn et al., 1981). Such synthetic versatility highlights the chemical reactivity of quinoline derivatives, enabling the construction of complex molecular architectures relevant to pharmaceutical chemistry and material science.
Antioxidant Activities
Quinoline derivatives have been synthesized and evaluated for their antioxidant activities, showcasing the potential of these compounds as novel antioxidants. A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed, synthesized, and found to exhibit good antioxidant activities compared to commercial antioxidants, indicating their potential in oxidative stress-related therapeutic applications (Ye Zhang et al., 2013).
Antibacterial Applications
The antibacterial evaluation of novel thio- and oxazepino[7,6-b]quinolines derived from quinoline carbaldehydes demonstrated moderate to good activity against certain bacterial strains (Hoda Hamidi et al., 2015). This research underscores the potential of quinoline derivatives in the development of new antibacterial agents, addressing the growing concern over antibiotic resistance.
Fluorescence and Optical Properties
Quinoline derivatives have been investigated for their optical properties, including fluorescence. These studies provide insights into the structure-optical property relationships, with some derivatives exhibiting moderate to high fluorescence quantum yields. Such properties suggest applications in materials science, such as the development of fluorescent dyes and sensors (Y. P. Bogza et al., 2018).
Propiedades
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2OS/c25-20-8-5-16(6-9-20)15-31-24-19(12-18-3-1-2-4-23(18)29-24)13-28-30-14-17-7-10-21(26)22(27)11-17/h1-13H,14-15H2/b28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFNMKYOXNVLID-XODNFHPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
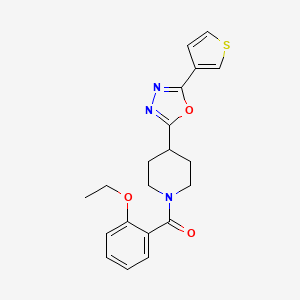

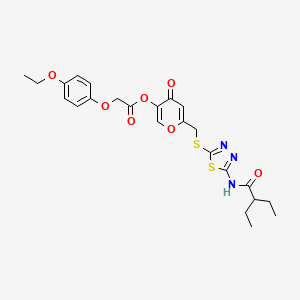
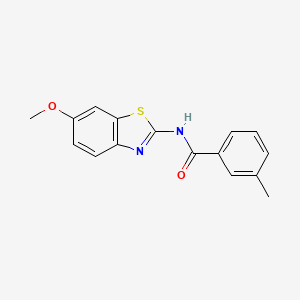

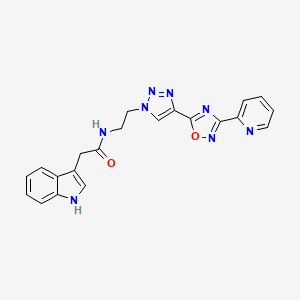

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)
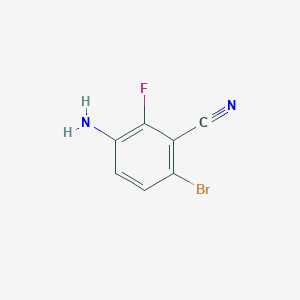
![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
